molecular formula C13H11N3O3S B1220418 1H-IMIDAZOL-1-YL (8-METHOXY-5-QUINOLYL) SULFONE

1H-IMIDAZOL-1-YL (8-METHOXY-5-QUINOLYL) SULFONE

Cat. No.: B1220418
M. Wt: 289.31 g/mol
InChI Key: LOSUXKDBEKGFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-IMIDAZOL-1-YL (8-METHOXY-5-QUINOLYL) SULFONE is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-IMIDAZOL-1-YL (8-METHOXY-5-QUINOLYL) SULFONE typically involves the reaction of 8-methoxyquinoline with an imidazole derivative under specific conditions. One common method involves the use of sulfonyl chloride as a reagent to introduce the sulfonyl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-IMIDAZOL-1-YL (8-METHOXY-5-QUINOLYL) SULFONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1H-IMIDAZOL-1-YL (8-METHOXY-5-QUINOLYL) SULFONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-IMIDAZOL-1-YL (8-METHOXY-5-QUINOLYL) SULFONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylimidazol-1-yl)isophthalic acid
  • 1,3,5-Tris(1-imidazolyl)benzene
  • 4-(Imidazol-1-yl)phenol

Uniqueness

1H-IMIDAZOL-1-YL (8-METHOXY-5-QUINOLYL) SULFONE is unique due to the presence of both the imidazole and sulfonyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

5-imidazol-1-ylsulfonyl-8-methoxyquinoline

InChI

InChI=1S/C13H11N3O3S/c1-19-11-4-5-12(10-3-2-6-15-13(10)11)20(17,18)16-8-7-14-9-16/h2-9H,1H3

InChI Key

LOSUXKDBEKGFNK-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3C=CN=C3)C=CC=N2

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3C=CN=C3)C=CC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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